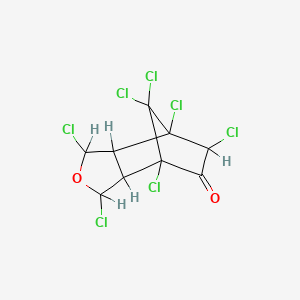
1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one is a chlorinated organic compound known for its complex structure and significant chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one typically involves multiple steps, starting from simpler chlorinated precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and stringent quality control measures. The process usually includes the chlorination of specific organic substrates followed by cyclization reactions to form the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while reduction could produce less chlorinated derivatives.
Scientific Research Applications
1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated organic reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated organic compound with similar structural features.
1,2,3,4,5,6,7-Heptachlorooctane: Shares the high degree of chlorination and complex structure.
Uniqueness
1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one is unique due to its specific arrangement of chlorine atoms and the presence of the methanoisobenzofuran ring system. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
3447-87-8 |
|---|---|
Molecular Formula |
C9H5Cl7O2 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
1,3,5,7,9,10,10-heptachloro-4-oxatricyclo[5.2.1.02,6]decan-8-one |
InChI |
InChI=1S/C9H5Cl7O2/c10-3-4(17)8(14)2-1(5(11)18-6(2)12)7(3,13)9(8,15)16/h1-3,5-6H |
InChI Key |
KPHDFTRBKVDNNB-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C(OC1Cl)Cl)C3(C(=O)C(C2(C3(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


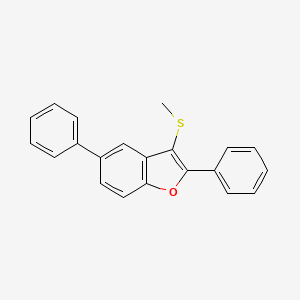
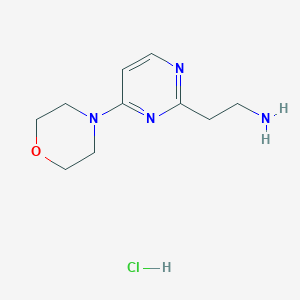
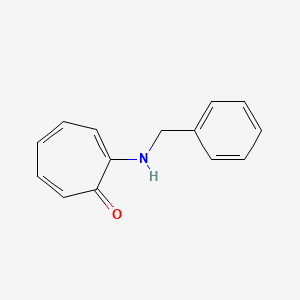
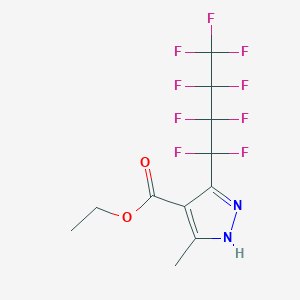
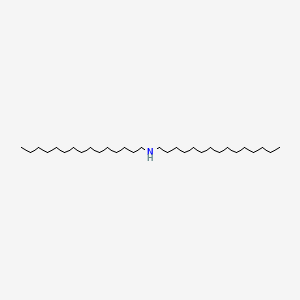
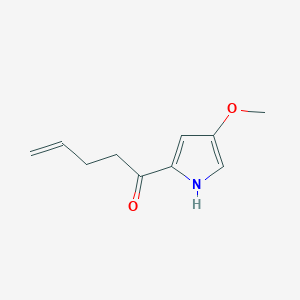
![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)
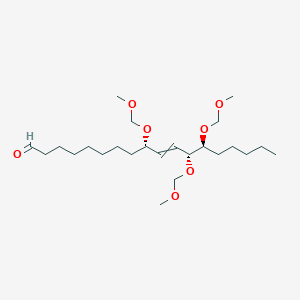
![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)
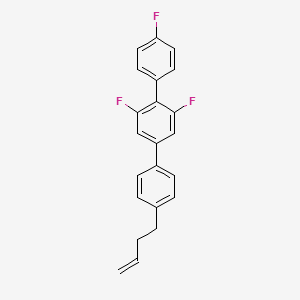
![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)

